molecular formula C9H8N4O5 B14185005 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid CAS No. 918476-99-0

1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid

Cat. No.: B14185005
CAS No.: 918476-99-0
M. Wt: 252.18 g/mol
InChI Key: NCICUDHQARMSPK-UHFFFAOYSA-N
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Description

1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid is an organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes multiple keto groups and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps to introduce the ethyl group and the carboxylic acid functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents such as alkyl halides or Grignard reagents.

    Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.

Scientific Research Applications

1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular metabolism .

Comparison with Similar Compounds

1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be compared with other pteridine derivatives, such as:

    2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-Methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    1-Propyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: The longer propyl chain may influence its solubility and interaction with biological targets.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

CAS No.

918476-99-0

Molecular Formula

C9H8N4O5

Molecular Weight

252.18 g/mol

IUPAC Name

1-ethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid

InChI

InChI=1S/C9H8N4O5/c1-2-13-5-3(6(14)12-9(13)18)10-4(8(16)17)7(15)11-5/h2H2,1H3,(H,11,15)(H,16,17)(H,12,14,18)

InChI Key

NCICUDHQARMSPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC1=O)N=C(C(=O)N2)C(=O)O

Origin of Product

United States

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